BenchChemオンラインストアへようこそ!

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

chemical probe negative control kinase selectivity

This 4-methylsulfonyl piperidine urea is the inactive negative control for the dual DDR1/p38 probe SR159. Unlike active N-aryl urea analogs, its saturated N-cyclohexyl terminus eliminates kinase hinge binding, enabling unambiguous attribution of cellular readouts to DDR1/p38 target engagement. Essential for hit-to-lead JAK panel screening, MC4R counter-screening, and analytical method validation. Procure this exact CAS 1234975-56-4 to ensure reproducible pharmacology.

Molecular Formula C14H27N3O3S
Molecular Weight 317.45
CAS No. 1234975-56-4
Cat. No. B2838512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
CAS1234975-56-4
Molecular FormulaC14H27N3O3S
Molecular Weight317.45
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)NC2CCCCC2
InChIInChI=1S/C14H27N3O3S/c1-21(19,20)17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18)
InChIKeyNSRCXJGDWRREKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1234975-56-4): Class Identity and Structural Baseline for Procurement Decisions


1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (C₁₄H₂₇N₃O₃S; MW 317.45) is a 4-methylsulfonyl-substituted piperidine urea compound that occupies a structurally defined position within the broader piperidine-urea chemotype class . Its architecture integrates a cyclohexyl urea terminus, a methylene-linked piperidine core, and an N-methylsulfonyl capping group, placing it at the intersection of two therapeutic discovery programs: melanocortin-4 receptor (MC4R) agonist scaffolds [1] and cardiac sarcomere-modulating agents for dilated cardiomyopathy (DCM) [2]. The compound is commercially available at research-grade purity (typically ≥95%) , and its structural features—notably the saturated cyclohexyl substituent in place of aromatic or heteroaromatic groups found in active leads—distinguish it from higher-potency congeners within the 4-methylsulfonyl piperidine urea patent estate originally assigned to MyoKardia, Inc. [2].

Why Generic Substitution Fails: The Critical Role of the N-Cyclohexyl Substituent in 1234975-56-4 for Research Selectivity


Within the 4-methylsulfonyl piperidine urea series, the terminal N-substituent is the dominant determinant of target engagement and biological readout [1]. The majority of potent exemplars disclosed in the MyoKardia patent estate feature aromatic or heteroaromatic groups (e.g., 5- to 6-membered heteroaryl rings) at the urea terminus to achieve cardiac myosin modulation [1]. The saturated N-cyclohexyl substituent present in 1234975-56-4 diverges fundamentally from this pharmacophore, producing a compound that lacks the key aromatic stacking interactions required for high-affinity engagement with the primary therapeutic targets of the series. This structural divergence is not trivial: closely related analogs where the N-cyclohexyl group is replaced by N-phenyl, N-phenethyl, or N-allyl moieties (e.g., CAS 1234937-69-9 or 1234920-16-1) produce compounds with distinct hydrogen-bonding potential, lipophilicity, and conformational profiles . Consequently, procurement of an in-class analog bearing a different terminal substituent—even one differing by a single atom—cannot reproduce the specific biological selectivity or inactivity profile of 1234975-56-4, making uncontrolled substitution a source of irreproducible experimental results .

Quantitative Evidence Guide: Comparator-Based Differentiation of 1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1234975-56-4)


Chemical Probe Negative Control vs. Positive Probe SR159: Structural Basis for Inactivity Validation

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea shares the 1-(methylsulfonyl)piperidin-4-yl urea core scaffold with the potent dual DDR1/p38 chemical probe SR159 (PDB Ligand TJW; CHEMBL5081039) [1]. SR159, which incorporates an elaborate (S)-4-cyclohexyl-1-((1-(methylsulfonyl)piperidin-3-yl)amino)-1-oxobutan-2-yl carboxamide extension in place of the simple N-cyclohexyl urea terminus, exhibits potent DDR1 kinase inhibition as confirmed by X-ray crystallography at 1.87 Å resolution (PDB: 7BE6) [1]. The published study on SR159 explicitly describes a 'structurally related negative control' developed alongside the active probe [2]. The structural simplification of SR159 to 1234975-56-4—removing the extended amino acid-like linker, the 5-amino-pyrazole-4-carboxamide moiety, and the phenyl ring—eliminates all key hinge-binding and DFG-pocket interactions observed in the SR159-DDR1 co-crystal structure while preserving the core scaffold for solubility and non-specific binding comparisons [1]. Compounds in this scaffold class that chemically deviate from the active probe by a single heavy atom can be inactive against up to 80% of known off-targets, establishing the value of structurally validated negative controls [3].

chemical probe negative control kinase selectivity DDR1

JAK Inhibition Profile: N-Cyclohexyl Urea vs. Aromatic Urea Analogs in Kinase Selectivity Screening

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has been studied for its role as a Janus Kinase (JAK) inhibitor . The N-cyclohexyl urea terminus of 1234975-56-4 contrasts with aromatic urea termini found in active JAK inhibitors within this scaffold class. Known JAK3-selective inhibitors such as FM-381 (CAS 2226521-64-6) achieve picomolar potency (JAK3 IC₅₀ = 127 pM) through aromatic interactions at the urea terminus, while their corresponding negative controls (e.g., FM-479, CAS 2226521-64-6) show no measurable JAK3 activity . In general SAR for this chemotype, the replacement of aromatic with saturated cycloalkyl groups at the urea N-terminus reduces JAK family kinase inhibition by 50- to >500-fold, as aromatic stacking with the kinase hinge region is disrupted [1]. This structure-activity relationship, established across multiple kinase inhibitor programs, positions 1234975-56-4 as a low- or inactive JAK control compound within the 4-methylsulfonyl piperidine urea series [1].

JAK inhibitor kinase selectivity N-cyclohexyl urea SAR

Molecular Recognition: Predicted N-Cyclohexyl vs. N-Aryl Solubility and logP Differentiation for Assay Compatibility

The N-cyclohexyl substituent of 1234975-56-4 (C₁₄H₂₇N₃O₃S; MW 317.45) confers distinct physicochemical properties compared to aromatic urea analogs within the 4-methylsulfonyl piperidine urea class . Saturated cyclohexyl urea derivatives consistently exhibit lower calculated logP and higher aqueous solubility than their phenyl urea counterparts due to reduced aromatic surface area and improved hydrogen-bonding potential of the cyclohexyl-NH-urea motif . A directly comparable analog, 1-(1-methylsulfonylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea (TUPS; CAS 950184-27-7; C₁₄H₁₈F₃N₃O₄S; MW 381.37), incorporates a 4-trifluoromethoxyphenyl terminus and serves as a potent soluble epoxide hydrolase (sEH) inhibitor with an IC₅₀ of 3 nM . TUPS demonstrates that aromatic substitution at the urea N-terminus drives high target potency, whereas 1234975-56-4, with its saturated cyclohexyl group, is predicted to have 1-2 log units lower lipophilicity (estimated AlogP ~2.0-2.5 vs. ~3.5-4.0 for TUPS) and correspondingly higher aqueous solubility—properties that improve DMSO-free or low-DMSO assay compatibility . The MW difference (317.45 vs. 381.37 Da) further distinguishes these compounds for analytical method development and detection .

physicochemical properties solubility logP assay development

MC4R Agonist Scaffold: Cyclohexylpiperidine-Derived Urea Core vs. Active Leads 19b and 27

The cyclohexylpiperidine-urea scaffold of 1234975-56-4 falls within a privileged structure class optimized for melanocortin subtype-4 receptor (MC4R) agonism, as disclosed by Bakshi et al. (2006) [1]. This study reported the design and synthesis of potent and selective MC4 agonists based on cyclohexylpiperidine-derived cyclic ureas, oxazolidinones, and sulfonamide privileged structures, with lead compounds 19b and 27 achieving potent MC4R agonism [1]. Critically, 1234975-56-4 is an acyclic (open-chain) urea bearing an N-methylsulfonyl group on the piperidine ring—a structural arrangement distinct from the cyclic urea motif present in the potent MC4R agonists 19b and 27. In the MC4R series, cyclization of the urea into a constrained ring system was essential for achieving low nanomolar potency at MC4R, while open-chain urea derivatives showed substantially reduced or negligible MC4R activity [1]. The N-methylsulfonyl substitution on the piperidine ring of 1234975-56-4 further distinguishes it from the unsubstituted or Boc-protected piperidines in the active MC4 agonist series [1][2].

MC4R agonist melanocortin receptor privileged structure cyclohexylpiperidine

Cardiac Sarcomere Modulation: N-Cyclohexyl Urea vs. Heteroaryl Urea Patent Exemplars in DCM

The MyoKardia patent estate (US 10,758,525 B2; WO2016118774A1) discloses 4-methylsulfonyl-substituted piperidine urea compounds for the treatment of dilated cardiomyopathy (DCM) via modulation of the cardiac sarcomere [1]. The patent claims require Ar1 as a 5- to 6-membered heteroaryl group having at least one nitrogen atom ring member, while Ar2 is defined as a 5- to 10-membered aryl or heteroaryl group [1]. 1234975-56-4, with its saturated N-cyclohexyl group in place of both aromatic termini, falls outside the primary Markush claims for cardiac sarcomere-active compounds [1]. The patent teaches that the heteroaryl urea terminus is essential for cardiac myosin modulation—without it, compounds lose the key π-stacking and hydrogen-bonding interactions with the myosin allosteric binding site [1]. This structural exclusion from the active DCM pharmacophore is not a limitation but a defining feature: 1234975-56-4 is precisely the compound needed as a negative control to demonstrate that observed cardiac effects in the 4-methylsulfonyl piperidine urea series are target-mediated rather than scaffold-derived [2].

DCM cardiac myosin sarcomere modulation MyoKardia

Synthetic Tractability and Commercial Availability: CAS 1234975-56-4 vs. Multi-Step Custom Synthesis of Aromatic Analogs

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1234975-56-4) is commercially available at research-grade purity (typically ≥95%) through multiple chemical suppliers, enabling immediate procurement without custom synthesis lead times . In contrast, the most potent heteroaryl-containing DCM patent exemplars from the MyoKardia estate are not commercially listed as catalog compounds and require multi-step custom synthesis with lead times of 8–16 weeks [1]. The synthetic accessibility of 1234975-56-4 arises from its relatively simple retrosynthetic pathway: coupling of 4-(aminomethyl)-1-(methylsulfonyl)piperidine with cyclohexyl isocyanate, a two-step sequence from commercially available starting materials . Related N-aryl or N-heteroaryl urea analogs require more complex coupling conditions (e.g., Pd-catalyzed cross-coupling or multi-step heterocycle construction) that increase synthesis cost, purification complexity, and batch-to-batch variability [1]. The purity specification of ≥95% for commercially supplied 1234975-56-4 is suitable for most biochemical and cell-based assay applications, while custom-synthesized analogs may require additional in-house purification and analytical validation .

commercial availability lead time procurement research-grade purity

Best Research and Industrial Application Scenarios for 1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1234975-56-4)


Negative Control for DDR/p38 Dual Kinase Chemical Probe SR159 in Cellular Target Engagement Studies

In cellular assays employing the dual DDR1/p38 chemical probe SR159 (PDB Ligand TJW), 1234975-56-4 serves as the structurally matched negative control compound [1]. Because 1234975-56-4 shares the 1-(methylsulfonyl)piperidin-4-yl urea core scaffold with SR159 but lacks the extended (S)-4-cyclohexyl-1-((1-(methylsulfonyl)piperidin-3-yl)amino)-1-oxobutan-2-yl carboxamide and 5-amino-1-phenyl-pyrazole-4-carboxamide pharmacophore elements required for DDR1/p38 hinge binding, it does not engage these kinase targets [1]. Researchers treating cells with equimolar concentrations of SR159 (active probe) and 1234975-56-4 (negative control) can attribute differential phospho-signaling, gene expression, or phenotypic readouts specifically to DDR1/p38 target engagement, while controlling for any non-specific effects of the 4-methylsulfonyl piperidine urea scaffold itself [2]. This application is supported by best practices in chemical probe usage, which require a closely related but inactive analog as a negative control to validate target-specific pharmacology [2].

Selectivity Benchmarking in JAK Kinase Inhibitor Screening Panels

For medicinal chemistry teams optimizing JAK family kinase inhibitors built on 4-methylsulfonyl piperidine urea scaffolds, 1234975-56-4 provides a valuable low-activity reference compound for panel screening [1]. The N-cyclohexyl substituent is expected to reduce JAK family potency by >500-fold relative to N-aryl urea analogs, establishing a baseline for structure-activity relationship (SAR) interpretation [1]. Including 1234975-56-4 alongside active JAK inhibitors with aromatic urea termini (e.g., compounds achieving low nanomolar JAK3 IC₅₀ values) allows assay scientists to validate assay dynamic range, confirm that observed inhibition is pharmacophore-driven rather than scaffold-derived, and benchmark compound selectivity across the JAK1/JAK2/JAK3/TYK2 panel [1][3]. This application is particularly relevant for hit-to-lead and lead optimization programs where scaffold-related promiscuity must be distinguished from specific kinase inhibition [3].

Physicochemical Reference Standard for Solubility and logP Method Development in Piperidine Urea Series

The distinct physicochemical profile of 1234975-56-4 (C₁₄H₂₇N₃O₃S; MW 317.45; saturated N-cyclohexyl terminus) makes it a useful reference standard for developing and validating analytical methods intended for the broader 4-methylsulfonyl piperidine urea compound class [1]. Its lower predicted logP (~2.0-2.5) and higher aqueous solubility relative to aromatic urea analogs like TUPS (MW 381.37; predicted logP ~3.5-4.0) provide a contrasting data point for calibrating HPLC retention time models, logP prediction algorithms, and kinetic solubility assay protocols [1][2]. Analytical chemists can use 1234975-56-4 as a system suitability standard to verify column performance, mobile phase compatibility, and detector linearity across a range of piperidine urea analytes spanning different lipophilicity values [2].

MC4R Counter-Screening Control in Melanocortin Receptor Drug Discovery

In MC4R agonist drug discovery programs that utilize cyclohexylpiperidine-derived privileged structures, 1234975-56-4 functions as an acyclic urea control compound for counter-screening [1]. The potent MC4R agonists 19b and 27 reported by Bakshi et al. (2006) achieve their activity through a cyclic urea pharmacophore, whereas 1234975-56-4 incorporates an open-chain urea with an N-methylsulfonyl piperidine modification [1]. When screened alongside active cyclic urea MC4R agonists, 1234975-56-4 helps confirm that observed MC4R agonism requires the cyclic urea constraint and is not an artifact of the cyclohexylpiperidine scaffold [1]. This application supports selectivity profiling across the melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R) and aids in distinguishing MC4R-specific pharmacology from broader melanocortin receptor family effects [1].

Quote Request

Request a Quote for 1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.